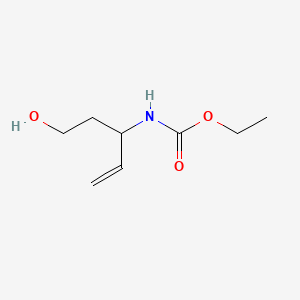
Ethyl (5-hydroxypent-1-en-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-hydroxypent-1-en-3-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This particular compound features a hydroxyl group and an ethyl carbamate moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (5-hydroxypent-1-en-3-yl)carbamate typically involves the reaction of an appropriate alcohol with a carbamoyl chloride or isocyanate. One common method is the reaction of 5-hydroxypent-1-en-3-ol with ethyl isocyanate under mild conditions. This reaction can be catalyzed by a base such as triethylamine and carried out in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of carbamates often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve safety .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (5-hydroxypent-1-en-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated compound.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Formation of 5-oxo-pent-1-en-3-yl carbamate.
Reduction: Formation of ethyl (5-hydroxypentyl)carbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (5-hydroxypent-1-en-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release an active drug.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of ethyl (5-hydroxypent-1-en-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparación Con Compuestos Similares
Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group instead of a pentenyl chain.
tert-Butyl carbamate: Features a tert-butyl group, providing different steric and electronic properties .
Uniqueness: Ethyl (5-hydroxypent-1-en-3-yl)carbamate is unique due to its specific combination of a hydroxyl group and an ethyl carbamate moiety, which imparts distinct reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl N-(5-hydroxypent-1-en-3-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-7(5-6-10)9-8(11)12-4-2/h3,7,10H,1,4-6H2,2H3,(H,9,11) |
Clave InChI |
KWAZZVAHFIWAQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(CCO)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



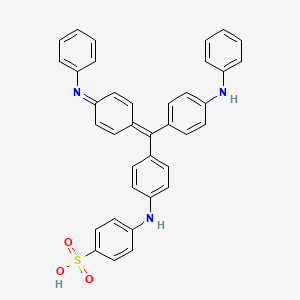
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
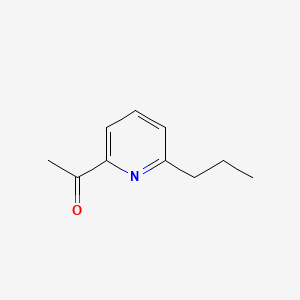
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
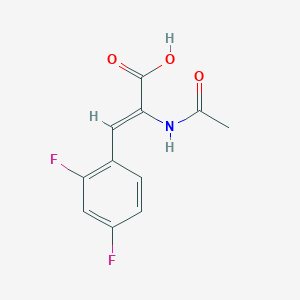
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
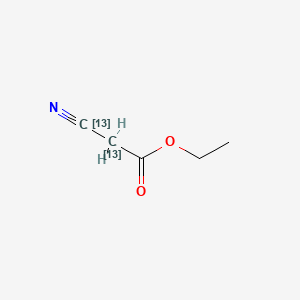
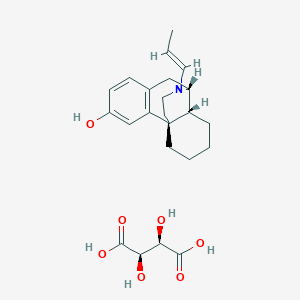

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)

